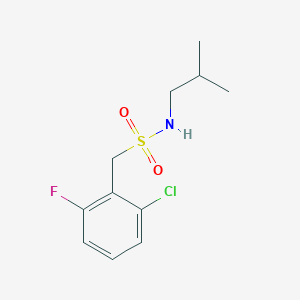![molecular formula C19H18ClNO3 B4804231 4-[[(5-Phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B4804231.png)
4-[[(5-Phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride
Overview
Description
4-[[(5-Phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, a benzoic acid moiety, and an amine linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium borohydride, hydrochloric acid, and various organic solvents such as methanol and diethyl ether .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed coupling reactions and reductive amination are commonly employed .
Chemical Reactions Analysis
Types of Reactions
4-[[(5-Phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like sodium borohydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, hydrochloric acid for acid-catalyzed reactions, and various organic solvents for facilitating the reactions .
Major Products
The major products formed from these reactions include various substituted benzoic acids, furan derivatives, and amine compounds .
Scientific Research Applications
4-[[(5-Phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[(5-Phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of sirtuin 2 (SIRT2) by binding to its active site, thereby preventing the deacetylation of target proteins . This inhibition can lead to various downstream effects, including the modulation of gene expression and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-[(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid hydrochloride: Similar in structure but contains a thieno[2,3-d]pyrimidine ring instead of a furan ring.
4-(Piperidin-4-yl)benzoic acid hydrochloride: Contains a piperidine ring instead of a furan ring.
Uniqueness
4-[[(5-Phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride is unique due to its specific combination of a furan ring and a benzoic acid moiety, which imparts distinct chemical properties and biological activities. Its ability to inhibit sirtuin 2 (SIRT2) sets it apart from other similar compounds, making it a valuable molecule for research in various fields .
Properties
IUPAC Name |
4-[[(5-phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3.ClH/c21-19(22)16-8-6-14(7-9-16)12-20-13-17-10-11-18(23-17)15-4-2-1-3-5-15;/h1-11,20H,12-13H2,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVMVHRXHYRLIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=C(C=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-({[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B4804157.png)
![N-[4-({[3-methyl-1-(2-pyridinyl)-1H-pyrazol-5-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4804166.png)

![5-[({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}amino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4804181.png)
![N-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B4804195.png)
![(4-chlorophenyl)(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methanone](/img/structure/B4804198.png)
![3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4804205.png)
![N-(2,4-dimethoxyphenyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4804206.png)
![N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B4804211.png)
![6-[(4-METHYLPHENYL)METHYL]-2-[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE](/img/structure/B4804221.png)
![N-ethyl-4-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4804244.png)
![2-(3-butoxyphenyl)-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide](/img/structure/B4804253.png)
![2-{4-[N-(3-fluorobenzoyl)ethanehydrazonoyl]phenoxy}acetamide](/img/structure/B4804260.png)
![N-(3-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4804264.png)
